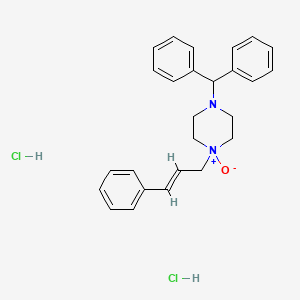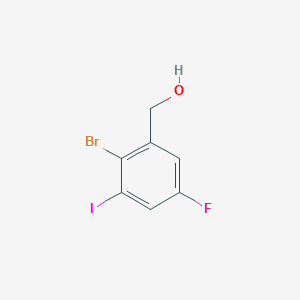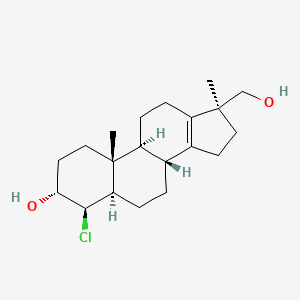
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dehydrochloromethyltestosterone (DHCMT). This compound is known for its use in doping control analysis and has been identified as a long-term metabolite of DHCMT
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves several steps, including hydrogenation, rearrangement, and hydroxylation. One approach to synthesizing this compound is through the isomerization of the 13-carbon configuration, followed by the construction of the 17β-hydroxymethyl-17α-methyl fragment . The synthesis can also involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The production process would require precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups and stereochemistry.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different biological activities and properties, making them of interest for further study and application .
科学的研究の応用
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol has several scientific research applications:
作用機序
The mechanism of action of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves its interaction with androgen receptors in the body. The compound binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and various downstream effectors that regulate protein synthesis and cellular growth .
類似化合物との比較
Similar Compounds
Dehydrochloromethyltestosterone (DHCMT): The parent compound from which 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol is derived.
Clostebol Acetate: A related anabolic steroid with similar properties and applications.
Oxandrolone Metabolites: Compounds with similar anabolic-androgenic activities and used in doping control analysis.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct metabolic and biological properties. Its long-term detection in doping control makes it a valuable marker for identifying the use of anabolic steroids .
特性
分子式 |
C20H31ClO2 |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
(3R,4R,5R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H31ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15-18,22-23H,3-11H2,1-2H3/t12-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChIキー |
UKCSGWKTDSXRLJ-IBLJLCKYSA-N |
異性体SMILES |
C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@H]4Cl)O)C)CO |
正規SMILES |
CC1(CCC2=C1CCC3C2CCC4C3(CCC(C4Cl)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)

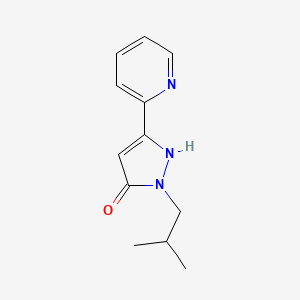
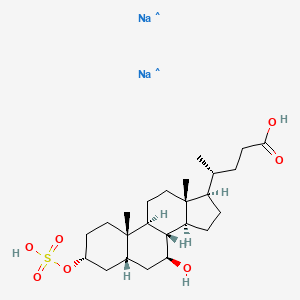
![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
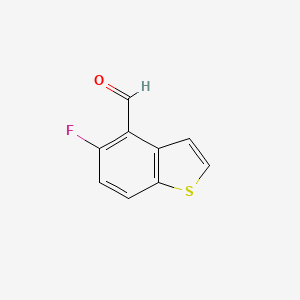
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)
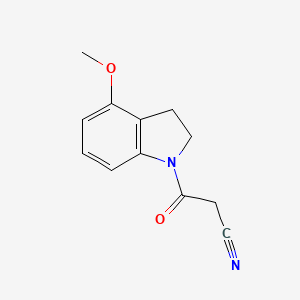
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
